
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride
Descripción general
Descripción
“(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1063629-68-4 . It has a molecular weight of 311.18 . The compound is a salt with 2HCl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15FN2O2.2ClH/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2,(H,16,17);2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 311.18 . It is a salt with 2HCl .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Fe-catalyzed Synthesis of Flunarizine : A study by Shakhmaev et al. (2016) details the industrial production of Flunarizine, a drug related to (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride, using a Fe-catalyzed synthesis method.
- X-ray Diffraction Studies : Sanjeevarayappa et al. (2015) conducted studies on the crystal structure of a related compound, using X-ray diffraction to confirm its structure.
Pharmacological Applications
- Anticonvulsant Properties : Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives, including this compound derivatives.
- Antimycobacterial Activity : A study by Sathe et al. (2011) demonstrated promising antimicrobial activity of synthesized compounds including derivatives of this compound.
Analytical Methods
- Quality Control and Stability Studies : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay for a compound related to this compound for quality control and stability studies.
Biological Evaluation
- Urease Inhibitory Activity : Chen et al. (2016) investigated the urease inhibitory activity of mononuclear complexes involving derivatives of (4-Fluorophenyl)(piperazin-1-yl)acetic acid.
Mecanismo De Acción
Target of Action
It is known that similar compounds often exhibit high specific affinity for histamine h1 receptors .
Mode of Action
Compounds with similar structures often interact with their targets, such as histamine h1 receptors, to exert their effects .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to histamine signaling, given its potential affinity for histamine h1 receptors .
Result of Action
Given its potential affinity for histamine h1 receptors, it may influence cellular processes related to histamine signaling .
Análisis Bioquímico
Biochemical Properties
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound can elevate 2-AG levels, impacting cannabinoid receptor activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine D4 receptor, a critical component in neurotransmission . Additionally, this compound can alter the activity of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and adenosine regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of MAGL, binding competitively with the 2-AG substrate . This inhibition leads to elevated levels of 2-AG, which subsequently activates cannabinoid receptors CB1 and CB2 . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and receptor signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including alterations in neurotransmission and cellular metabolism . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MAGL affects the degradation of 2-AG, leading to changes in arachidonic acid and glycerol levels . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and transporters .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . For example, its interaction with equilibrative nucleoside transporters influences its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments . For instance, its presence in the cytoplasm or nucleus can influence gene expression and cellular signaling pathways .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.2ClH/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERNYYJXBMFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


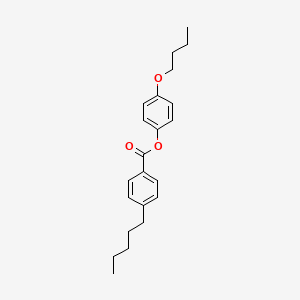
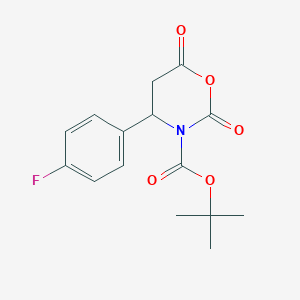

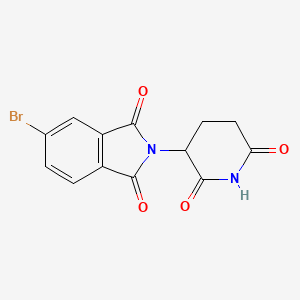

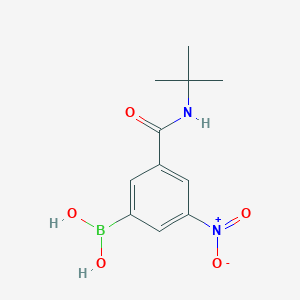
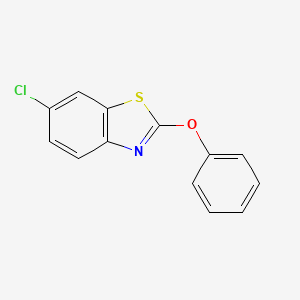


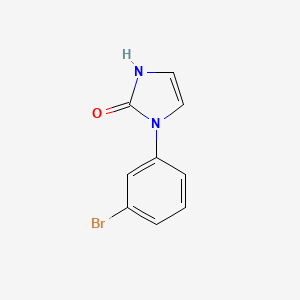
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)

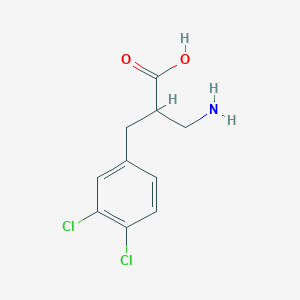
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)
